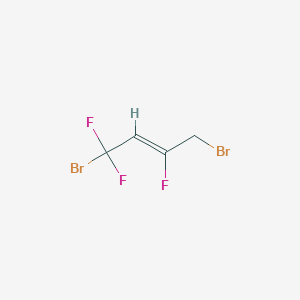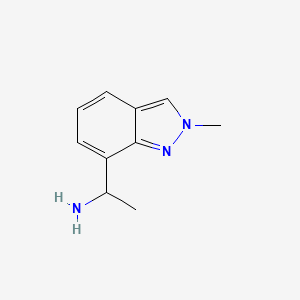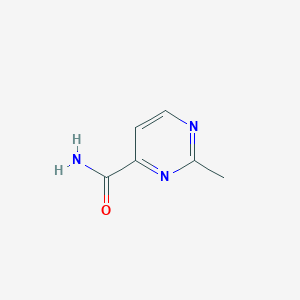
Parishin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parishin G is a phenolic glucoside derived from the traditional Chinese medicinal plant, Gastrodia elata. This compound is known for its antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Parishin G can be synthesized through the extraction of Gastrodia elata. The process involves the use of resin columns for preliminary enrichment, followed by reverse-phase high-performance liquid chromatography (HPLC) for purification. The mobile phase typically consists of methanol-water or acetonitrile-water solutions containing acid. The high-purity fractions are then concentrated under reduced pressure and freeze-dried to obtain this compound with a purity greater than 98% .
Industrial Production Methods
The industrial production of this compound follows a similar extraction and purification process as described above. The key to maintaining high purity and yield is controlling the pH during the extraction process. A weak acidic environment is essential to prevent the transformation of parishins into other compounds and to ensure consistency between the raw materials and the final product .
Análisis De Reacciones Químicas
Types of Reactions
Parishin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Parishin G has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and in the study of phenolic glucosides.
Biology: Investigated for its antioxidant properties and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-aging and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Parishin G exerts its effects primarily through its antioxidant activity. It regulates oxidative stress by increasing the activity of superoxide dismutase and reducing the levels of reactive oxygen species and malondialdehyde. Additionally, this compound influences the Sir2/Uth1/TOR signaling pathway, which is associated with aging and cellular stress responses .
Comparación Con Compuestos Similares
Similar Compounds
- Parishin A
- Parishin B
- Parishin C
- Parishin E
Uniqueness
Parishin G is unique among its analogs due to its specific molecular structure and the particular biological activities it exhibits. While other parishins also possess antioxidant properties, this compound has shown distinct effects in various biological assays, making it a valuable compound for further research .
Propiedades
Fórmula molecular |
C19H24O13 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanedioic acid |
InChI |
InChI=1S/C19H24O13/c20-7-11-14(25)15(26)16(27)17(32-11)31-10-3-1-9(2-4-10)8-30-18(28)19(29,5-12(21)22)6-13(23)24/h1-4,11,14-17,20,25-27,29H,5-8H2,(H,21,22)(H,23,24)/t11-,14-,15+,16-,17-/m1/s1 |
Clave InChI |
RBDQDSQFTSELRV-ZQOQDGPXSA-N |
SMILES isomérico |
C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC(=CC=C1COC(=O)C(CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)


![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)

![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)



